5-Formyloctanoic acid
CAS No.: 143554-30-7
Cat. No.: VC16828291
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 143554-30-7 |
|---|---|
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | 5-formyloctanoic acid |
| Standard InChI | InChI=1S/C9H16O3/c1-2-4-8(7-10)5-3-6-9(11)12/h7-8H,2-6H2,1H3,(H,11,12) |
| Standard InChI Key | IALITVYFSQTTML-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(CCCC(=O)O)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
8-Formyloctanoic acid (C₉H₁₆O₃) is an aliphatic carboxylic acid with a formyl (-CHO) substituent at the terminal carbon of an eight-carbon chain. Its systematic IUPAC name is 8-oxononanoic acid, though it is often referred to by its common name in oxidation studies . The compound’s structure is characterized by:
-
A carboxylic acid group (-COOH) at the first carbon.
-
A formyl group (-CHO) at the eighth carbon.
-
A saturated hydrocarbon backbone.
This configuration distinguishes it from shorter-chain analogs like 5-formyl-2-furancarboxylic acid (CAS 13529-17-4), a furan derivative with distinct reactivity .
Physicochemical Properties
While explicit data for 8-formyloctanoic acid is limited, its properties can be inferred from related aldehydic fatty acids:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 172.22 g/mol | |
| Retention Time (GC) | Similar to stearic acid | |
| Solubility | Likely polar due to -COOH and -CHO | – |
| Stability | Prone to further oxidation |
The compound’s polarity, conferred by its functional groups, suggests moderate solubility in polar solvents but limited stability under oxidative conditions .
Synthesis and Formation Pathways
Auto-Oxidation of Linoleic Acid
8-Formyloctanoic acid is primarily formed during the auto-oxidation of methyl linoleate, an unsaturated fatty acid ester. Key steps include:
-
Radical Initiation: Abstraction of hydrogen from linoleate’s bis-allylic positions, generating lipid radicals.
-
Peroxyl Radical Formation: Reaction with molecular oxygen to form peroxyl intermediates.
-
β-Scission: Fragmentation of peroxyl radicals, yielding shorter-chain aldehydes, including 8-formyloctanoic acid .
This pathway was confirmed via gas chromatography (GC), where 8-formyloctanoic acid exhibited a retention time identical to synthesized standards .
Reaction Conditions and Byproducts
-
Temperature: Auto-oxidation occurs at ambient temperatures over weeks.
-
Catalysts: Metal ions (e.g., Fe²⁺/Fe³⁺) accelerate radical formation.
-
Byproducts: Include hydroperoxides, ketones, and other aldehydic fragments .
Comparative studies show that linoleic acid produces higher yields of 8-formyloctanoic acid than monounsaturated analogs, likely due to its multiple double bonds facilitating radical propagation .
Toxicological Profile and Biological Impact
Acute Toxicity in Animal Models
In murine studies, 8-formyloctanoic acid demonstrated significant toxicity when administered orally:
| Parameter | Observation | Source |
|---|---|---|
| Lethal Dose (LD₅₀) | Not established; 70% mortality at 14 weeks | |
| Target Organs | Liver, gastrointestinal tract | |
| Mechanism | Disruption of lipid membranes |
The compound’s toxicity is attributed to its reactivity with cellular membranes and proteins, leading to oxidative stress and apoptosis .
Synergistic Effects in Complex Mixtures
When present in oxidized lipid fractions containing monoglycerides and free fatty acids, 8-formyloctanoic acid exacerbates toxicity. For example:
-
A mixture of monoglycerides and free fatty acids incubated for 14 weeks caused 70% mortality in mice, compared to 100% mortality in unfractionated oxidized fats .
-
The aldehyde group likely reacts with amine residues in proteins, forming advanced lipoxidation end-products (ALEs) .
Analytical Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)
8-Formyloctanoic acid is detectable via GC-MS, with key parameters:
-
Column: Polar stationary phase (e.g., polyethylene glycol).
-
Retention Time: Slightly shorter than stearic acid (C18:0) .
-
Mass Fragments: Characteristic peaks at m/z 58 (CHO⁺) and m/z 60 (COOH⁺) .
Challenges in Analysis
-
Volatility: Low volatility necessitates derivatization (e.g., silylation) for GC analysis.
-
Co-elution: Risk of overlap with other medium-chain aldehydes without high-resolution columns .
Industrial and Environmental Relevance
Implications for Biofuel Stability
In biodiesel derived from unsaturated feedstocks (e.g., soybean oil), 8-formyloctanoic acid formation signals oxidative degradation, which:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume